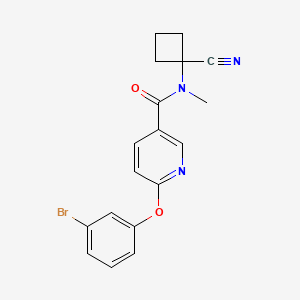![molecular formula C15H21ClN2O2 B2752319 4,4'-[(4-Chlorophenyl)methylene]dimorpholine CAS No. 16361-37-8](/img/structure/B2752319.png)
4,4'-[(4-Chlorophenyl)methylene]dimorpholine
Vue d'ensemble
Description
4,4'-[(4-Chlorophenyl)methylene]dimorpholine is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Design and Biocidal Activities
Research by Hernández-Altamirano et al. (2010) focused on the microwave-assisted synthesis of various 4,4'-dimorpholyl-methanes, including derivatives of 4,4'-[(4-Chlorophenyl)methylene]dimorpholine. These compounds were tested for their biocidal activities and acute toxicity. The study found that the biological activity of these compounds varied depending on their chemical structure. Some derivatives showed potential for use in industrial applications, particularly in the petroleum industry, as eco-friendly chemical products (Hernández-Altamirano et al., 2010).
Antimicrobial Agents
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including derivatives of this compound, and tested them for their antimicrobial properties. The study found that these compounds exhibited significant in vitro antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Corrosion Inhibition
Prabhu et al. (2008) investigated the corrosion inhibition effects of various Schiff’s bases, including compounds related to this compound, on mild steel in hydrochloric acid solution. The study concluded that these compounds demonstrated a high efficiency in inhibiting corrosion, showing potential applications in materials protection (Prabhu et al., 2008).
Crystal Structure Analysis
Research by Xiang (2001) on the crystal structure of a compound closely related to this compound revealed significant geometrical features. This type of analysis is essential for understanding the molecular configuration and potential applications of such compounds in various fields (Xiang, 2001).
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) explored the optoelectronic and charge transport properties of hydroquinoline derivatives, including compounds similar to this compound. This research contributes to the understanding of how these compounds can be used in electronic and optoelectronic devices (Irfan et al., 2020).
Photodegradation of Chlorinated Pesticides
Zertal et al. (2005) conducted a study on the photodegradation of chlorinated pesticides, which relates to the chemical family of this compound. Understanding the behavior of these compounds under light exposure is crucial for environmental and agricultural applications (Zertal et al., 2005).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKLUBLMJLRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

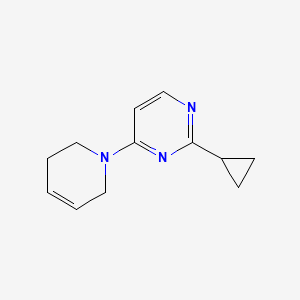
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)
![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)
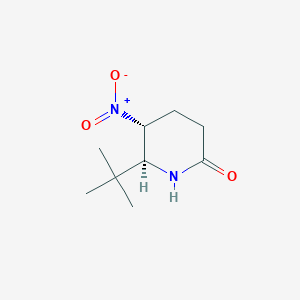
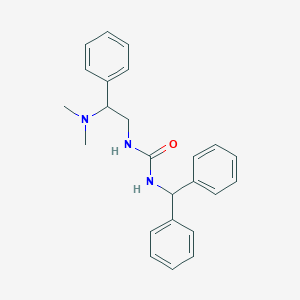
![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)
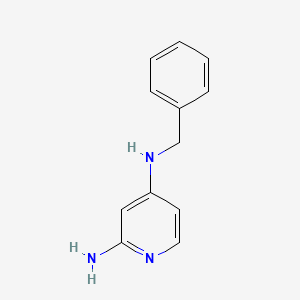
![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)
![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)
![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)
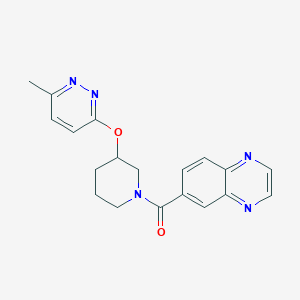
![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)
